

Deoxyfunicone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Deoxyfunicone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfunicone, a naturally occurring γ -pyrone metabolite, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Deoxyfunicone**. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a summary of its quantitative data. Furthermore, this document elucidates the current understanding of its mechanism of action, including its influence on specific signaling pathways, to support further research and drug development efforts.

Chemical Structure and Identification

Deoxyfunicone is classified as an aromatic ketone and a member of the funicone-like compounds, a class of polyketides produced by various fungi, notably species of *Penicillium* and *Talaromyces*.^[1] Its molecular structure is characterized by a γ -pyrone ring linked via a carbonyl group to a substituted methyl benzoate moiety.

Table 1: Chemical Identifiers of **Deoxyfunicone**^[2]

Identifier	Value
IUPAC Name	methyl 3,5-dimethoxy-2-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate
Molecular Formula	C ₁₉ H ₁₈ O ₇
Molecular Weight	358.3 g/mol
SMILES	<chem>C/C=C/C1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC</chem>
InChI Key	TZXWWWSTQHNQBQ-AATRIKPKSA-N

Physicochemical Properties

Deoxyfunicone is typically isolated as a white or pale yellow powder.[3] While a specific experimental melting point is not widely reported in the literature, its physical state suggests a crystalline solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is insoluble in water.[1][3]

Table 2: Physicochemical Properties of **Deoxyfunicone**

Property	Value/Description	Source
Physical State	White or pale yellow powder	[3]
Solubility	Soluble in ethanol, methanol, DMF, DMSO; Insoluble in water	[1][3]
Computed XLogP3	2.5	[2]
Computed Hydrogen Bond Donor Count	0	[2]
Computed Hydrogen Bond Acceptor Count	7	[2]
Computed Rotatable Bond Count	6	[2]

Biological Activities and Mechanism of Action

Deoxyfunicone exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery.

Antifungal Activity

Deoxyfunicone has demonstrated notable antifungal properties. It has been shown to potentiate the activity of miconazole, an established antifungal agent, against *Candida albicans*.^[1]

Anti-inflammatory Activity

The compound displays significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.^[1] This suggests a potential role in modulating inflammatory responses in the central nervous system.

Antiviral Activity

Deoxyfunicone has been reported to possess antiviral properties, including activity as an HIV-1 integrase inhibitor.^[3] This indicates its potential for the development of novel antiretroviral

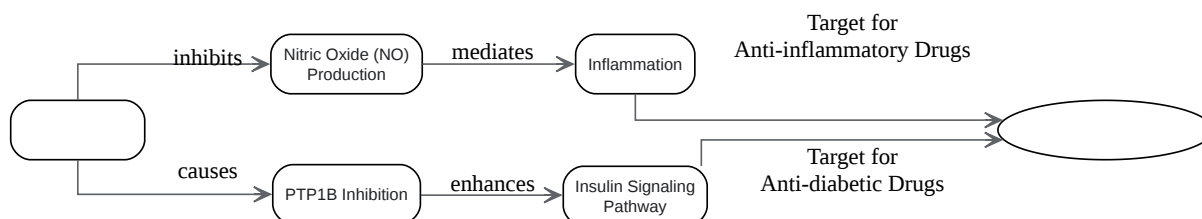
therapies.

Enzyme Inhibition

A key aspect of **Deoxyfunicone**'s mechanism of action is its ability to inhibit protein tyrosine phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes and obesity.

Signaling Pathways

While the precise signaling pathways modulated by **Deoxyfunicone** are still under active investigation, its known inhibitory effects on nitric oxide production and PTP1B provide critical insights. The inhibition of NO production likely involves the downregulation of inducible nitric oxide synthase (iNOS) expression or activity, which is often mediated by the NF- κ B signaling pathway in response to inflammatory stimuli. The inhibition of PTP1B directly impacts the insulin signaling pathway by preventing the dephosphorylation of the insulin receptor and its downstream substrates, thereby enhancing insulin sensitivity.



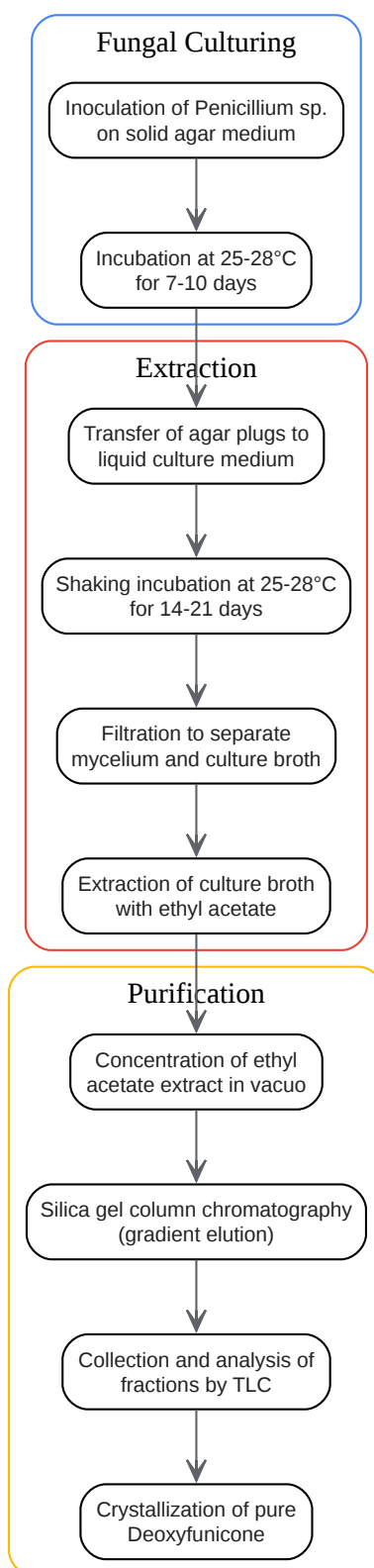
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*Logical relationship of **Deoxyfunicone**'s activities.*

Experimental Protocols

Isolation and Purification of Deoxyfunicone from *Penicillium* sp.

This protocol describes a general method for the isolation and purification of **Deoxyfunicone** from a fungal culture.



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Workflow for **Deoxyfunicone** isolation.

Methodology:

- **Fungal Culture:** *Penicillium* sp. is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days.
- **Liquid Fermentation:** Agar plugs containing the fungal mycelium are used to inoculate a liquid medium (e.g., Potato Dextrose Broth). The culture is incubated on a rotary shaker at 25-28°C for 14-21 days.
- **Extraction:** The culture broth is separated from the mycelium by filtration. The filtrate is then extracted three times with an equal volume of ethyl acetate.
- **Purification:** The combined ethyl acetate extracts are concentrated under reduced pressure. The resulting crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **Deoxyfunicone** are pooled, concentrated, and the pure compound is obtained by crystallization.

PTP1B Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of **Deoxyfunicone** against PTP1B.

Methodology:

- **Reagents:**
 - Recombinant human PTP1B enzyme
 - p-Nitrophenyl phosphate (pNPP) as the substrate
 - Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
 - **Deoxyfunicone** dissolved in DMSO
 - 96-well microplate
 - Microplate reader

- Procedure:
 - Add 2 μ L of various concentrations of **Deoxyfunicone** (or DMSO as a control) to the wells of a 96-well plate.
 - Add 88 μ L of assay buffer containing PTP1B enzyme to each well and incubate for 10 minutes at 37°C.
 - Initiate the reaction by adding 10 μ L of pNPP solution.
 - Incubate the plate at 37°C for 30 minutes.
 - Stop the reaction by adding 50 μ L of 2 M NaOH.
 - Measure the absorbance at 405 nm using a microplate reader.
 - Calculate the percentage of inhibition and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This protocol describes a method to assess the effect of **Deoxyfunicone** on NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Methodology:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
- Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of **Deoxyfunicone** for 1 hour.
- Stimulation: Stimulate the cells with 1 μ g/mL of lipopolysaccharide (LPS) for 24 hours.
- Griess Assay:
 - Collect 50 μ L of the cell culture supernatant from each well.

- Add 50 μ L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
- Add 50 μ L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature in the dark.
- Measure the absorbance at 540 nm.
- Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Conclusion

Deoxyfunicone is a fungal metabolite with a compelling profile of biological activities, including antifungal, anti-inflammatory, and antiviral effects. Its ability to inhibit key enzymes such as PTP1B highlights its therapeutic potential, particularly in the context of metabolic diseases. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and mechanisms of this promising natural product. Future research should focus on elucidating the detailed signaling pathways affected by **Deoxyfunicone** and on optimizing its structure to enhance its therapeutic efficacy and selectivity.

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